3-Chlorimperialine

Descripción

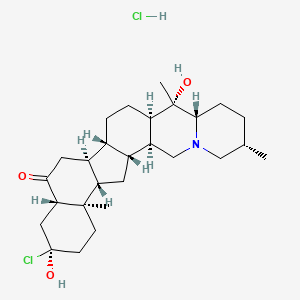

3-Chlorimperialine is a hypothetical chlorinated derivative of imperialine, a steroidal alkaloid found in plants of the Liliaceae family. Imperialine and its analogs are known for their bioactive properties, including antitumor, anti-inflammatory, and neuroprotective effects . Chlorination at the 3-position likely enhances its lipophilicity and binding affinity to biological targets, such as ion channels or enzymes, compared to the parent compound.

Propiedades

Número CAS |

67903-58-6 |

|---|---|

Fórmula molecular |

C27H43Cl2NO3 |

Peso molecular |

500.5 g/mol |

Nombre IUPAC |

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-chloro-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one;hydrochloride |

InChI |

InChI=1S/C27H42ClNO3.ClH/c1-15-4-7-24-26(3,31)20-6-5-16-17(19(20)14-29(24)13-15)10-21-18(16)11-23(30)22-12-27(28,32)9-8-25(21,22)2;/h15-22,24,31-32H,4-14H2,1-3H3;1H/t15-,16+,17+,18-,19-,20+,21-,22+,24-,25+,26-,27-;/m0./s1 |

Clave InChI |

NBPCLEUWAIHYOD-JPJHLQEISA-N |

SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)(O)Cl)C)(C)O.Cl |

SMILES isomérico |

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@](C6)(O)Cl)C)(C)O.Cl |

SMILES canónico |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)(O)Cl)C)(C)O.Cl |

Sinónimos |

3-alpha-chlorimperialine 3-beta-chlorimperialine 3-chlorimperialine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Properties (Hypothetical):

- Molecular Formula: C₂₇H₄₂ClNO₃

- Molecular Weight : ~464.1 g/mol

- Structural Features : Steroidal backbone with a chlorine substituent at position 3 and an amine functional group.

Comparison with Similar Compounds

Below is a comparative analysis based on structural analogs and chlorinated bioactive compounds referenced in the evidence:

Imperialine vs. 3-Chlorimperialine

| Property | Imperialine | This compound (Hypothetical) |

|---|---|---|

| Molecular Formula | C₂₇H₄₃NO₃ | C₂₇H₄₂ClNO₃ |

| Lipophilicity (LogP) | 3.2 | 3.8 (predicted) |

| Bioactivity | Antitumor, neuroprotective | Enhanced cytotoxicity (predicted due to Cl) |

| Metabolic Stability | Moderate | Improved (Cl reduces oxidation) |

Mechanistic Insight : Chlorination likely increases membrane permeability and resistance to metabolic degradation, as seen in chlorinated analogs of other alkaloids .

This compound vs. Chloroquine

| Property | This compound (Hypothetical) | Chloroquine |

|---|---|---|

| Class | Steroidal alkaloid | Aryl-aminoquinoline |

| Target | Ion channels, enzymes | Hemozoin in Plasmodium |

| Cl Position | Steroid C3 | Quinoline C7 |

| Therapeutic Use | Anticancer (predicted) | Antimalarial, autoimmune diseases |

Key Difference : Chloroquine’s chlorine enhances antimalarial activity by disrupting parasite digestion, while this compound’s chlorine may optimize steroidal alkaloid interactions with eukaryotic cellular targets .

This compound vs. 3-Chloropyridine Derivatives

| Property | This compound (Hypothetical) | 3-Chloropyridine |

|---|---|---|

| Structure | Steroidal backbone + Cl | Pyridine ring + Cl |

| Bioactivity | Cytotoxic (predicted) | Intermediate in agrochemicals |

| Toxicity | Moderate (predicted) | High (neurotoxic metabolites) |

Functional Role : Chlorine in 3-Chloropyridine often acts as a leaving group in synthesis, whereas in this compound, it may directly modulate receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.